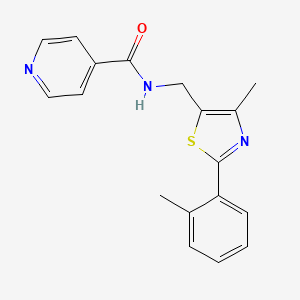

N-((4-méthyl-2-(o-tolyl)thiazol-5-yl)méthyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)isonicotinamide, also known as MT-7, is a chemical compound that belongs to the thiazole family. Thiazolidinone derivatives, which are similar to this compound, represent heterocyclic bioactive compounds . These compounds have been synthesized from isoniazid (INH) and screened as antimycobacterial agents against M. tuberculosis H37Rv strain .

Synthesis Analysis

The synthesis of similar compounds involves the cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid . The initial compounds were synthesized by the reaction of isoniazid with appropriate benzaldehyde . The structures of these compounds were established by IR, 1H NMR, and mass spectroscopy data .Molecular Structure Analysis

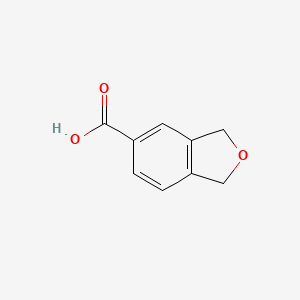

The molecular formula of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)isonicotinamide is C18H17N3OS, and its molecular weight is 323.41. The structures of similar compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the cyclocondensation of N-arylideneisonicotinohydrazide derivatives with thiolactic acid . The initial compounds were synthesized by the reaction of isoniazid with appropriate benzaldehyde .Applications De Recherche Scientifique

Activité antitumorale et cytotoxique

Les thiazoles se sont révélés prometteurs en tant qu’agents antitumoraux et cytotoxiques. Les chercheurs ont exploré leurs effets sur diverses lignées de cellules cancéreuses. Des études supplémentaires pourraient élucider leurs mécanismes d’action et leurs applications cliniques potentielles .

Autres applications

Les thiazoles sont polyvalents, et la recherche en cours explore leur potentiel dans divers domaines, tels que l’inhibition enzymatique, la modulation des récepteurs et les systèmes de délivrance de médicaments.

En résumé, le noyau thiazole de ce composé ouvre des voies prometteuses pour la découverte de médicaments et les interventions thérapeutiques. Les chercheurs continuent d’explorer ses applications multiformes, ce qui en fait un sujet fascinant pour la recherche scientifique . Si vous souhaitez plus de détails ou si vous avez d’autres questions, n’hésitez pas à demander ! 😊

Mécanisme D'action

Target of action

Thiazole derivatives are known to have a wide range of medicinal and biological properties . They have been found in many important synthetic drug molecules and can bind with high affinity to multiple receptors .

Mode of action

The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For example, some thiazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .

Biochemical pathways

The biochemical pathways affected by thiazole derivatives can also vary widely. For instance, some thiazole derivatives can inhibit matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins .

Pharmacokinetics

The ADME properties of thiazole derivatives can depend on the specific compound. Some thiazole derivatives are known to have a degree of lipophilicity, which allows them to diffuse easily into cells .

Result of action

The molecular and cellular effects of thiazole derivatives can include a wide range of outcomes, such as the inhibition of certain enzymes or proteins, or the induction of cell death in cancer cells .

Orientations Futures

The future directions for research on N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)isonicotinamide and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, thiazolidinone derivatives have shown promise as antimycobacterial agents , suggesting potential for the development of new drugs for the treatment of diseases like tuberculosis.

Analyse Biochimique

Biochemical Properties

These interactions can influence biochemical reactions, leading to changes in cellular function .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-12-5-3-4-6-15(12)18-21-13(2)16(23-18)11-20-17(22)14-7-9-19-10-8-14/h3-10H,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJZISQDGSFSKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC=NC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-chlorobenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2574763.png)

![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2574764.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2574765.png)

![8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2574771.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2574775.png)

![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2574777.png)

![8-Benzyl 2-Tert-Butyl 7-Methyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2,7,8-Tricarboxylate](/img/structure/B2574782.png)